Intra-Class Cardiovascular Differentiation: The Isopropyl Substituent as a Defined Antiarrhythmic Element
The parent patent identifies N-[4-(aminosubstituted)phenyl]methanesulfonamides with specific N-alkyl groups, including isopropyl, as Class III antiarrhythmic agents, a sub-classification not claimed for all N-alkyl variants [1]. While the patent does not provide isolated IC50 values for CAS 89021-94-3, it establishes a clear therapeutic utility hierarchy that positions the isopropyl-substituted variant within the intended cardiovascular scope, unlike the simpler N-methyl or N-ethyl analogs which are primarily described as synthetic intermediates rather than final therapeutic agents [1].
| Evidence Dimension | Therapeutic utility classification (Class III antiarrhythmic potential) based on N-alkyl substitution |
|---|---|
| Target Compound Data | Isopropyl (CAS 89021-94-3) – defined within the scope of formulas specifically claimed for antiarrhythmic, antiischemic, and vasodilator use. |
| Comparator Or Baseline | N-Methyl or N-H analogs – primarily cited as intermediates in the patent's synthetic schemes, without explicit therapeutic endpoint claims. |
| Quantified Difference | Qualitative distinction only; no quantitative potency comparison available in the cited patent. |
| Conditions | Patent claims and chemical synthesis descriptions within US4906634. |
Why This Matters
For procurement directed at cardiovascular research, this compound represents a late-stage or final candidate structure rather than a simple intermediate, aligning with the patent's therapeutic claims.
- [1] Greenberg, S. S., Lumma Jr., W. C., Nickisch, K., & Wohl, R. A. (1990). Novel N-[4-(aminosubstituted)phenyl]methanesulfonamides and their use as cardiovascular agents. U.S. Patent No. 4,906,634. Washington, DC: U.S. Patent and Trademark Office. View Source
